molecular formula C18H22ClN3O5S B4330486 2,4-DIETHYL 5-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE

2,4-DIETHYL 5-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE

Cat. No.: B4330486
M. Wt: 427.9 g/mol
InChI Key: HLUQHLHKASLTPI-UHFFFAOYSA-N
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Description

Diethyl 5-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that features a pyrazole ring, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 5-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactionsCommon reagents include ethyl esters, chlorinating agents, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like amines or halides .

Scientific Research Applications

Diethyl 5-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for 2,4-DIETHYL 5-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, such as enzyme inhibition or receptor binding, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 5-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate is unique due to its combination of pyrazole and thiophene rings, along with specific functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

diethyl 5-[[2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O5S/c1-6-26-17(24)13-9(3)15(18(25)27-7-2)28-16(13)20-12(23)8-22-11(5)14(19)10(4)21-22/h6-8H2,1-5H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUQHLHKASLTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CN2C(=C(C(=N2)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-DIETHYL 5-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
2,4-DIETHYL 5-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
Reactant of Route 3
Reactant of Route 3
2,4-DIETHYL 5-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
Reactant of Route 4
Reactant of Route 4
2,4-DIETHYL 5-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
Reactant of Route 5
Reactant of Route 5
2,4-DIETHYL 5-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
Reactant of Route 6
Reactant of Route 6
2,4-DIETHYL 5-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE

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